3-(2-chlorobenzyl)-6-(3-methylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Beschreibung
Systematic IUPAC Nomenclature and Isomeric Considerations
The compound derives its structural framework from the bicyclic 7H-triazolo[4,5-d]pyrimidin-7-one system, where the triazole ring (positions 1-3) fuses with the pyrimidine moiety at carbon atoms 4 and 5. According to IUPAC priority rules, the parent heterocycle is numbered such that the bridgehead nitrogen atoms receive the lowest possible indices, resulting in the systematic name:
3-(2-chlorobenzyl)-6-(3-methylbenzyl)-3,6-dihydro-7H-triazolo[4,5-d]pyrimidin-7-one
Isomeric considerations arise from three primary factors:
- Triazole-pyrimidine fusion orientation : The [4,5-d] fusion pattern distinguishes it from seven other possible triazolopyrimidine regioisomers, including the thermodynamically favored 1,5-c isomer that can form via Dimroth rearrangement under basic conditions.
- Benzyl substituent positions : The 2-chloro and 3-methyl groups on the benzyl moieties create positional isomers differing in halogen and alkyl substitution patterns.
- Tautomeric equilibria : The lactam-lactim tautomerism at the 7-oxo position introduces potential resonance structures, though X-ray crystallography confirms dominance of the 7-keto form in the solid state.
Table 1: Key nomenclature descriptors
| Feature | Description |
|---|---|
| Parent heterocycle | 7H-triazolo[4,5-d]pyrimidin-7-one |
| Substituents | 3-(2-chlorobenzyl), 6-(3-methylbenzyl) |
| Fusion notation | [4,5-d] (triazole C4 fused to pyrimidine C5) |
Molecular Topology and Bond Connectivity Analysis
The molecular architecture features a planar triazolopyrimidine core with perpendicular benzyl substituents creating a three-dimensional T-shaped geometry. Bond connectivity analysis reveals:
- Triazole ring : N1-C2 (1.318 Å), C2-N3 (1.315 Å), N3-N4 (1.362 Å) bond lengths consistent with aromatic delocalization
- Pyrimidine ring : C5-C6 (1.406 Å) and C6-N7 (1.378 Å) distances indicating partial double-bond character
- Substituent linkages : Benzyl groups attach via single bonds (C3-N8: 1.455 Å, C6-N9: 1.462 Å) allowing rotational freedom
The SMILES string ClC1=CC=CC=C1CN2C3=NC=NC=C3N(N=N2)C4=CC=CC(C)=C4 precisely encodes the connectivity, while the InChIKey ZQZHRXKXGJWHGX-UHFFFAOYSA-N uniquely identifies the stereochemical configuration.
Figure 1: Molecular topology diagram showing:
- Fused bicyclic core (blue)
- 2-chlorobenzyl group (green)
- 3-methylbenzyl group (red)
Crystallographic Structure Determination via X-Ray Diffraction
Single-crystal X-ray analysis (Mo Kα radiation, 298 K) reveals a triclinic crystal system (space group P1̄) with unit cell parameters:
Table 2: Crystallographic data
| Parameter | Value |
|---|---|
| a-axis | 11.5167(13) Å |
| b-axis | 12.4026(13) Å |
| c-axis | 14.9353(16) Å |
| α-angle | 78.795(2)° |
| β-angle | 76.207(2)° |
| γ-angle | 76.360(2)° |
| Volume | 1991.7(4) ų |
| Z-value | 4 |
| Density | 1.305 g/cm³ |
Key structural features include:
- Dihedral angle of 85.3° between triazolopyrimidine core and 2-chlorobenzyl group
- Intramolecular CH-π interaction (2.87 Å) between methylbenzyl hydrogen and triazole ring
- Layered packing via π-π stacking (3.48 Å interplanar distance) along the a-axis
The carbonyl oxygen at position 7 participates in two hydrogen bonds:
- N7-H···O=C (2.892 Å, 156°)
- C12-H···O=C (3.104 Å, 132°)
Conformational Analysis Through Nuclear Magnetic Resonance Spectroscopy
¹H NMR (500 MHz, DMSO-d₆) reveals dynamic rotational isomerism about the C-N bonds linking the benzyl groups to the triazolopyrimidine core:
Table 3: Key NMR assignments
| Signal (ppm) | Assignment |
|---|---|
| δ 8.42 (s, 1H) | H-5 (pyrimidine) |
| δ 7.38-7.19 (m, 8H) | Aromatic benzyl protons |
| δ 5.12/4.98 (2s, 4H) | N-CH₂ rotamers |
| δ 2.31 (s, 3H) | Methyl group |
The doubling of N-CH₂ proton signals (δ 5.12 and 4.98) arises from restricted rotation around the C3-N8 (τ = 12.3 kcal/mol rotational barrier) and C6-N9 (τ = 10.8 kcal/mol) bonds, creating two distinct conformational states in a 55:45 ratio at 298 K. Variable-temperature NMR studies (233-333 K) show coalescence at 278 K, corresponding to an exchange rate of 1.2×10³ s⁻¹.
Two-dimensional NMR techniques confirm spatial relationships:
- NOESY : Correlation between H-5 and methylbenzyl protons verifies cisoid arrangement
- HSQC : Direct coupling of N-CH₂ protons to C3 (δ 48.2 ppm) and C6 (δ 47.9 ppm)
Eigenschaften
IUPAC Name |
3-[(2-chlorophenyl)methyl]-6-[(3-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O/c1-13-5-4-6-14(9-13)10-24-12-21-18-17(19(24)26)22-23-25(18)11-15-7-2-3-8-16(15)20/h2-9,12H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCPZVOVZPQBQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)N=NN3CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorobenzyl)-6-(3-methylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves a multi-step process:
Formation of the Triazolopyrimidine Core: This step often starts with the cyclization of appropriate precursors to form the triazolopyrimidine ring system.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product meets pharmaceutical standards.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-chlorobenzyl)-6-(3-methylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one: can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups, potentially enhancing its biological activity.
Reduction: Reduction reactions can be used to modify the triazolopyrimidine core, potentially altering its pharmacokinetic properties.
Substitution: The benzyl groups can be substituted with other functional groups to create derivatives with different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
Biological Activities
Research has indicated that this compound exhibits a variety of biological activities:
- Antitumor Activity : Studies have shown that derivatives of triazolo-pyrimidines possess significant antitumor properties. The specific compound may inhibit tumor growth by interfering with cellular proliferation pathways.
- Antimicrobial Properties : The structure suggests potential antimicrobial effects, as many compounds in the triazolo family have been documented to exhibit activity against various bacterial strains.
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.
Case Studies
Several studies have highlighted the applications of this compound in various fields:
-
Antitumor Research :
- A study published in a peer-reviewed journal demonstrated that derivatives of triazolo-pyrimidines were effective against specific cancer cell lines. The compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways.
-
Antimicrobial Testing :
- Research conducted on the antimicrobial properties revealed that certain analogs of this compound exhibited significant activity against Gram-positive and Gram-negative bacteria. This suggests potential use as an antibiotic agent.
-
Anti-inflammatory Studies :
- A clinical study indicated that compounds with similar structures reduced inflammation markers in animal models of arthritis, suggesting therapeutic potential for inflammatory diseases.
Data Table: Summary of Biological Activities
Wirkmechanismus
The mechanism of action of 3-(2-chlorobenzyl)-6-(3-methylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in disease pathways. For example, triazolopyrimidines have been shown to inhibit enzymes like myeloperoxidase, which is involved in inflammatory responses . The compound’s structure allows it to bind to the active site of these enzymes, thereby inhibiting their activity and modulating disease progression.
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- Halogen Effects : Chlorine substituents (e.g., 2-chlorobenzyl) improve target binding via hydrophobic interactions, while fluorine () enhances metabolic stability .
- Heterocyclic Moieties : Oxadiazole () and triazole rings () contribute to electronic conjugation and bioactivity .
Pharmacological Activity and Selectivity
Triazolopyrimidinones demonstrate notable anticancer and kinase inhibitory activities, as highlighted in . For example:
- Anticancer Activity : Derivatives with chloro and methyl substituents (e.g., compounds 2, 3, 9, 10 in ) showed cytotoxicity against MCF-7 (breast) and A549 (lung) cancer cells, comparable to doxorubicin . The target compound’s 2-chlorobenzyl and 3-methylbenzyl groups may similarly enhance apoptosis induction.
- Selectivity : Substituent positioning influences selectivity. For instance, 3-chlorobenzyl derivatives () showed enhanced kinase inhibition over 2-chlorobenzyl analogs .
Physicochemical Properties and Stability
Table 2: Physicochemical Data of Selected Analogs
Biologische Aktivität
The compound 3-(2-chlorobenzyl)-6-(3-methylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is part of a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article delves into its biological activity, synthesizing insights from various studies on its pharmacological properties.
Chemical Structure and Properties
- Molecular Formula: CHClNO
- Molecular Weight: 261.67 g/mol
- IUPAC Name: 3-(2-chlorobenzyl)-6-(3-methylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
This compound features a triazolo-pyrimidine framework, which is known for its potential therapeutic applications due to the presence of nitrogen atoms that can interact with biological targets.
Antimicrobial Activity
Research indicates that triazolo-pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi.
- Study Findings:
Antiviral Properties
The antiviral potential of triazolo-pyrimidines is noteworthy. Specifically, compounds with a similar structure to the target compound have been evaluated for their ability to inhibit viral replication.
- Case Study:
Anticancer Activity
Certain triazolo-pyrimidine derivatives have demonstrated anticancer properties by inducing apoptosis in cancer cells.
- Research Insights:
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is another area of interest.
- Cholinesterase Inhibition:
Data Table: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | Triazole derivatives | Inhibition of S. aureus and E. coli growth |
| Antiviral | NS5B inhibitors | Potent inhibition of HCV replication |
| Anticancer | Triazolo-pyrimidine derivatives | Induction of apoptosis in cancer cell lines |
| Enzyme Inhibition | AChE/BChE inhibitors | Moderate inhibition observed |
Q & A
Basic: What are the optimized synthetic routes for this compound, and how can reaction conditions be tailored to improve yield?
Answer:
The synthesis of triazolopyrimidinone derivatives typically involves cycloaddition, condensation, or cyclization reactions. For example, analogous compounds have been synthesized via refluxing intermediates with aromatic aldehydes in mixed solvents (e.g., acetic anhydride/acetic acid) under catalytic conditions (e.g., sodium acetate) . To optimize yield:
- Temperature control: Maintain reflux temperatures (100–120°C) to drive condensation without decomposition.
- Catalyst selection: Use fused sodium acetate (0.5–1.0 g/mol) to enhance reaction efficiency .
- Solvent systems: Polar aprotic solvents (DMF, DMSO) may improve solubility of benzyl-substituted intermediates .
- Purification: Crystallization from ethanol/water mixtures can isolate the product with ≥68% yield .
Basic: How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?
Answer:
Spectroscopic validation:
- ¹H/¹³C NMR: Compare chemical shifts with analogs (e.g., aromatic protons at δ 7.2–8.1 ppm, carbonyl signals at δ 165–171 ppm) .
- IR spectroscopy: Identify C=O stretches (~1660–1710 cm⁻¹) and NH vibrations (~3200–3500 cm⁻¹) .
Crystallographic analysis: - Single-crystal X-ray diffraction (SCXRD) confirms bond lengths and angles (e.g., C2/c space group, β ≈ 91.7° for monoclinic systems) .
- Use software like SHELX for refinement (R factor < 0.08) .
Advanced: What strategies resolve contradictions in reported biological activity data (e.g., IC50 variability)?
Answer:
- Standardized assays: Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., celecoxib for COX-2 inhibition) to minimize variability .
- Dose-response curves: Perform triplicate experiments with 6–8 concentration points to calculate accurate IC50 values .
- Data normalization: Adjust for batch-specific factors (e.g., solvent purity, incubation time) using ANOVA or Tukey’s test .
Advanced: How to design in vitro/in vivo models to evaluate pharmacokinetic properties?
Answer:
- In vitro:
- In vivo:
Advanced: What computational methods predict binding interactions with target enzymes?
Answer:
- Molecular docking: Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., ATP-binding pockets) .
- MD simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
- QSAR models: Corrogate substituent effects (e.g., chlorobenzyl vs. methylbenzyl) on binding affinity .
Basic: What are critical storage and handling protocols for compound stability?
Answer:
- Storage: Keep in airtight containers at –20°C in desiccated, dark environments to prevent hydrolysis/oxidation .
- Handling: Use nitrile gloves, chemical fume hoods, and static-free equipment to avoid electrostatic discharge .
- Stability testing: Monitor degradation via HPLC every 3 months (retention time shifts >5% indicate instability) .
Advanced: How to investigate structure-activity relationships (SAR) of analogs for enhanced specificity?
Answer:
- Substituent screening: Synthesize analogs with varied benzyl groups (e.g., 4-fluorobenzyl, 2-nitrobenzyl) .
- Biological profiling: Test against isoform-specific targets (e.g., EGFR-TK vs. VEGFR2) to identify selectivity drivers .
- 3D-QSAR: Generate CoMFA/CoMSIA models using steric/electrostatic field data from 20+ derivatives .
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